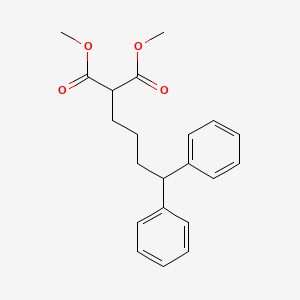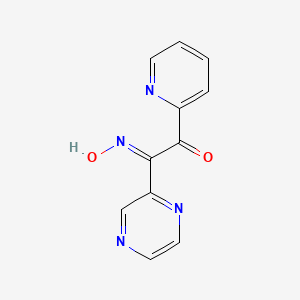
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyimino group, a pyrazinyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone typically involves the reaction of pyrazine-2-carbaldehyde with 2-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazinyl and pyridinyl groups can interact with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpropanone: Similar structure but with a propanone group instead of ethanone.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylbutanone: Contains a butanone group, offering different reactivity and properties.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpentanone: Features a pentanone group, providing further variations in chemical behavior.
Uniqueness
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H8N4O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H8N4O2/c16-11(8-3-1-2-4-13-8)10(15-17)9-7-12-5-6-14-9/h1-7,17H/b15-10+ |
Clave InChI |
ASDAJUJYTOBTQI-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)/C(=N/O)/C2=NC=CN=C2 |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(=NO)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


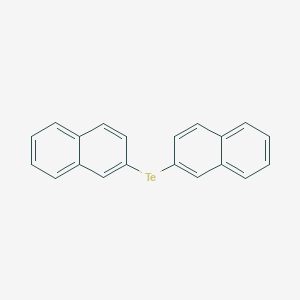
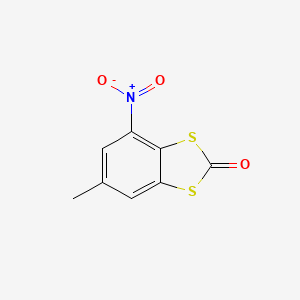
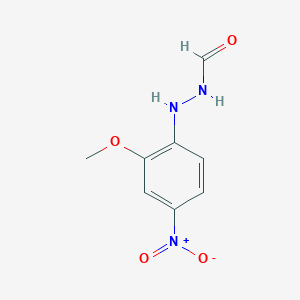

![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
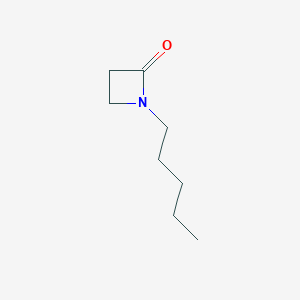
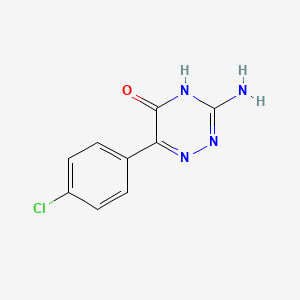
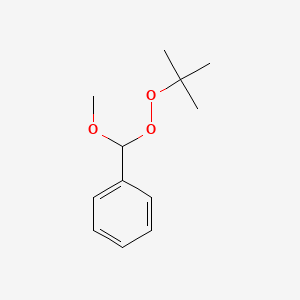
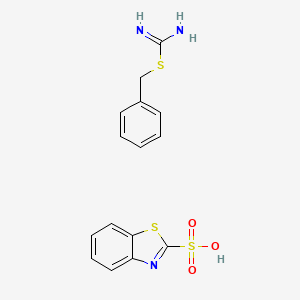
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
